molecular formula C14H17F3N2O2 B13496363 Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No.: B13496363
M. Wt: 302.29 g/mol
InChI Key: URNHZZHPSDGREX-UHFFFAOYSA-N
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Description

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a compound that features a trifluoromethyl group, a tert-butyl group, and a tetrahydroquinoxaline core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making it a valuable component in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate as an intermediate . The reaction conditions often require careful control of temperature and moisture to ensure the desired product is obtained in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making it a valuable component in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group can enhance the potency and selectivity of drugs, making them more effective in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications where stability and reactivity are crucial .

Mechanism of Action

The mechanism of action of tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased efficacy. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules such as trifluoromethylbenzene and trifluoromethylpyridine . These compounds share the trifluoromethyl group but differ in their core structures and functional groups.

Uniqueness

What sets tert-butyl 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate apart is its tetrahydroquinoxaline core, which provides unique chemical and biological properties.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-5-4-9(8-11(10)19)14(15,16)17/h4-5,8,18H,6-7H2,1-3H3

InChI Key

URNHZZHPSDGREX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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